molecular formula C14H13N3O5S B5737343 N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide

N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B5737343
M. Wt: 335.34 g/mol
InChI Key: LMTRLUVBAIFQQK-UHFFFAOYSA-N
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Description

N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

The synthesis of N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroaniline with acetic anhydride to form N-(2-nitrophenyl)acetamide. This intermediate is then reacted with sulfonyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects. The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-2-3-7-12(11)16-23(21,22)14-9-5-4-8-13(14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTRLUVBAIFQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332949
Record name N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351442-63-2
Record name N-[2-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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